ethyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate
Overview
Description
Ethyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoyl group, and a methylsulfonylamino substituent. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-aminobenzoyl chloride with methyl(methylsulfonyl)amine to form the intermediate 2-[methyl(methylsulfonyl)amino]benzoyl chloride. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzoyl group can produce alcohols.
Scientific Research Applications
Ethyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and benzoyl group play crucial roles in its binding affinity and specificity. The methylsulfonylamino group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Ethyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents on the piperidine ring or benzoyl group.
Benzoyl-piperidine derivatives: These compounds share the benzoyl-piperidine core but may have different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[2-[methyl(methylsulfonyl)amino]benzoyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-4-24-17(21)13-9-11-19(12-10-13)16(20)14-7-5-6-8-15(14)18(2)25(3,22)23/h5-8,13H,4,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRINLBBMVHGSDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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